N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
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Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTGSMGOTPPDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine, a compound with the molecular formula C23H24ClN3O2, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a piperidine ring and a chloro-methylphenyl group. Its structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen heterocycles in the structure is often associated with antibacterial and antifungal activities. Some studies have reported significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : A study conducted on similar quinoline derivatives demonstrated that compounds with piperidine substitutions showed significant cytotoxic effects against various cancer cell lines, including leukemia cells. The most potent compound exhibited a GI50 value of 10 nM, indicating strong antiproliferative activity .
- Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Research Findings
Recent research has focused on the optimization of quinoline derivatives to enhance their biological activity. For instance, modifications to the piperidine ring or the introduction of additional substituents have been explored to improve potency and selectivity against specific targets.
Table 2: Structural Variations and Their Biological Impacts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
